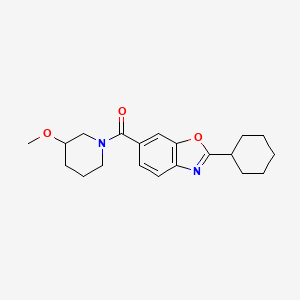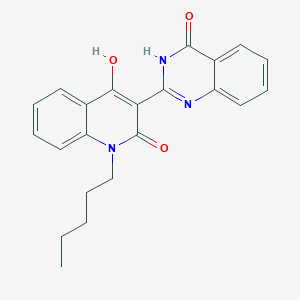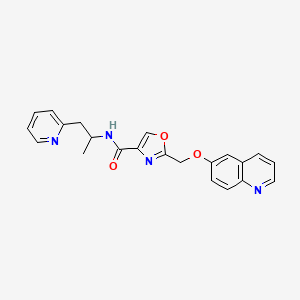
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-(3-methoxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-(3-methoxypiperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-1,3-benzoxazol-6-yl)-(3-methoxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the cyclohexyl group through a Friedel-Crafts alkylation. The methoxypiperidine moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl-1,3-benzoxazol-6-yl)-(3-methoxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclohexyl-1,3-benzoxazol-6-yl)-(3-methoxypiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and certain types of cancer.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and resilient materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-1,3-benzoxazol-6-yl)-(3-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclohexyl-1,3-benzoxazol-6-yl)-(3-hydroxypiperidin-1-yl)methanone
- (2-Cyclohexyl-1,3-benzoxazol-6-yl)-(3-aminopiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (2-Cyclohexyl-1,3-benzoxazol-6-yl)-(3-methoxypiperidin-1-yl)methanone stands out due to its methoxy group, which imparts unique chemical properties. This functional group enhances the compound’s solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
(2-cyclohexyl-1,3-benzoxazol-6-yl)-(3-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-16-8-5-11-22(13-16)20(23)15-9-10-17-18(12-15)25-19(21-17)14-6-3-2-4-7-14/h9-10,12,14,16H,2-8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHCNFYEZBYCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6033165.png)
![methyl 2-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B6033169.png)
![3-PHENETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B6033176.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide](/img/structure/B6033184.png)
![5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6033194.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6033196.png)


![N-(1-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6033219.png)
![1-Amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol](/img/structure/B6033236.png)
![1-[5-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B6033242.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)
![[2-[[(4-methylphenyl)sulfonylamino]carbamoyl]phenyl] N-phenylcarbamate](/img/structure/B6033251.png)
![N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6033258.png)
